molecular formula C5H3N3O2S B7886307 MFCD27959747

MFCD27959747

Cat. No.: B7886307
M. Wt: 169.16 g/mol
InChI Key: MNNOQODVUSHBSQ-UHFFFAOYSA-N
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Description

MFCD27959747 is a unique chemical identifier assigned to a compound within the MDL (Molecular Design Limited) database, which is widely used for cataloging chemical structures and properties. Compounds under MDL classifications are often utilized in catalysis, medicinal chemistry, or materials science, with their identifiers enabling precise tracking in research and industrial applications .

Properties

IUPAC Name

[1,3]thiazolo[2,3-c][1,2,4]triazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3N3O2S/c9-4(10)3-6-7-5-8(3)1-2-11-5/h1-2H,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNNOQODVUSHBSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=NN=C(N21)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD27959747 typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the oxidation of a mercaptophenyl moiety to its corresponding disulfide, followed by C-H bond functionalization to enable intramolecular ring closure . This method is known for its high functional group tolerance, short reaction times, and good to excellent yields.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for cost, yield, and safety to be viable on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

MFCD27959747 can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often require catalysts or specific solvents to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity .

Scientific Research Applications

Mechanism of Action

The mechanism of action of MFCD27959747 involves its interaction with various molecular targets and pathways. For example, it can bind to DNA and inhibit the activity of topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is particularly relevant in its potential use as an anticancer agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize MFCD27959747, a comparative analysis is constructed using structurally related compounds from the evidence, focusing on molecular properties, synthesis methods, and functional similarities.

Table 1: Comparative Properties of this compound and Analogous Compounds

Compound (MDL No.) Molecular Formula Molecular Weight Solubility (mg/mL) Synthesis Catalyst Similarity Score Key Applications
MFCD10574686 C₅H₅ClN₂ 128.56 0.24 (ESOL) Nickel(II) chloride complexes 0.83–0.89 Pharmaceutical intermediates
MFCD13195646 C₆H₅BBrClO₂ 235.27 0.24 (ESOL) Palladium(II) dichloride complexes 0.71–0.87 Organometallic catalysis
MFCD00003330 C₇H₅BrO₂ 201.02 0.687 (ESOL) A-FGO catalyst (ionic liquids) 0.65–0.79 Green chemistry synthesis

Key Findings:

Structural Diversity: MFCD10574686 (C₅H₅ClN₂) and MFCD13195646 (C₆H₅BBrClO₂) feature halogenated aromatic systems, whereas MFCD00003330 (C₇H₅BrO₂) incorporates a brominated benzoic acid derivative. Such structural variations influence reactivity and application scope .

Synthesis Methodologies :

  • MFCD10574686 employs nickel-based catalysts under inert conditions, achieving >90% yields via column chromatography .
  • MFCD13195646 utilizes palladium catalysts with potassium phosphate in THF/water, emphasizing efficiency in Suzuki-Miyaura couplings .
  • MFCD00003330 adopts A-FGO catalysts in green solvent systems, highlighting sustainability trends in synthesis .

Physicochemical Properties :

  • Solubility varies significantly: MFCD00003330 (0.687 mg/mL) outperforms MFCD10574686 (0.24 mg/mL), likely due to polar functional groups (e.g., -O₂) enhancing hydrophilicity .
  • Log P values (lipophilicity) range from 0.78 (MFCD10574686) to 2.15 (MFCD13195646), affecting bioavailability and membrane permeability in drug design .

Application-Specific Performance :

  • MFCD10574686’s high similarity score (0.89) to pyrimidine derivatives suggests utility in antiviral or anticancer agent development .
  • MFCD13195646’s boron-containing structure aligns with roles in organic electronics and photovoltaics .

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